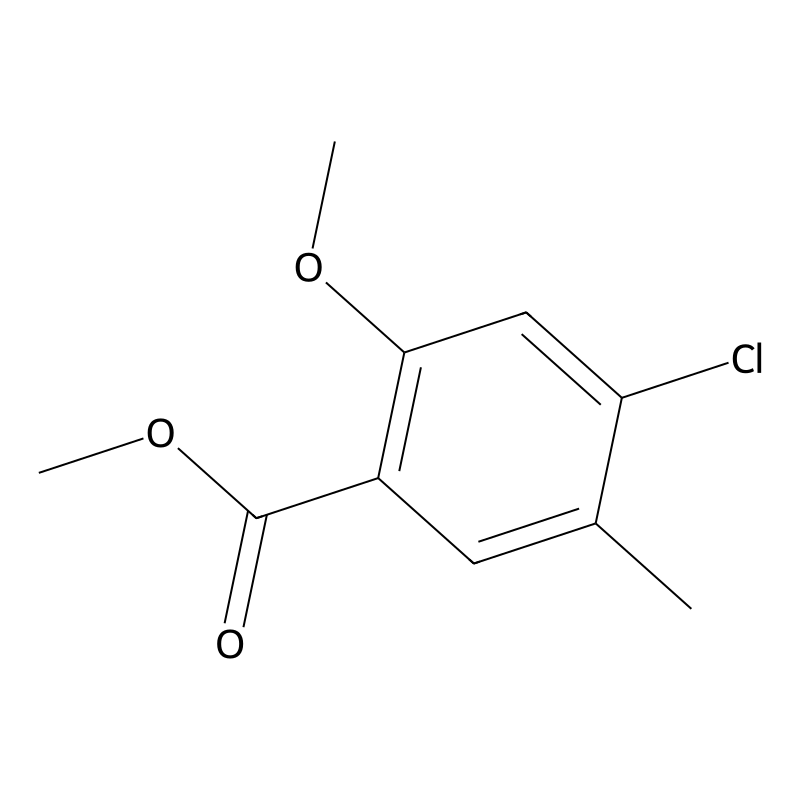Methyl 4-Chloro-2-methoxy-5-methylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 4-chloro-2-methoxy-5-methylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 214.65 g/mol. This compound features a benzoate structure with a methoxy group and a chlorine substituent, making it a member of the benzoate ester family. It is characterized by its aromatic ring, which contributes to its stability and reactivity in various
- Ester Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield the corresponding carboxylic acid (4-chloro-2-methoxy-5-methylbenzoic acid) and methanol.
- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a range of derivatives. For example, treatment with amines can yield amide derivatives.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the reaction conditions and substituents present.
Preliminary studies suggest that methyl 4-chloro-2-methoxy-5-methylbenzoate exhibits biological activity that may include antimicrobial properties. Compounds with similar structures have been investigated for their potential as anti-inflammatory agents, suggesting that this compound may also possess such activities. Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.
Methyl 4-chloro-2-methoxy-5-methylbenzoate can be synthesized through various methods:
- Friedel-Crafts Acylation: This method involves the acylation of a suitable aromatic precursor with an acyl chloride in the presence of a Lewis acid catalyst.
- Esterification: The reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst can produce methyl 4-chloro-2-methoxy-5-methylbenzoate.
- Chlorination Reactions: Chlorination of methoxy-substituted benzoates can introduce chlorine at the para position relative to the methoxy group.
Methyl 4-chloro-2-methoxy-5-methylbenzoate finds applications primarily in:
- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its structural properties.
- Chemical Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.
Interaction studies involving methyl 4-chloro-2-methoxy-5-methylbenzoate focus on its reactivity with various biological targets. Preliminary data indicate potential interactions with enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy. Further investigations are essential to establish specific interactions and their implications for pharmacology.
Several compounds share structural similarities with methyl 4-chloro-2-methoxy-5-methylbenzoate, including:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Methyl 4-amino-5-chloro-2-methoxybenzoate | 57871995 | Contains an amino group instead of a methyl group |
| Methyl 2-chloro-4-methoxy-5-methylbenzoate | 2383235-64-9 | Chlorine at a different position on the aromatic ring |
| Methyl 4-chloro-3-methoxybenzoate | CAS not specified | Different substitution pattern on the aromatic ring |
These compounds exhibit varying degrees of biological activity and chemical reactivity based on their functional groups and substitution patterns, highlighting the uniqueness of methyl 4-chloro-2-methoxy-5-methylbenzoate in terms of its specific chlorine and methoxy positioning on the aromatic system.








